3,5-Dimethoxyisonicotinaldehyde

Vue d'ensemble

Description

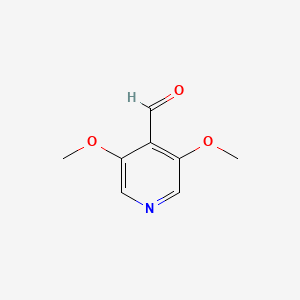

3,5-Dimethoxyisonicotinaldehyde is an organic compound with the molecular formula C8H9NO3. It is a derivative of isonicotinaldehyde, where the 3 and 5 positions on the pyridine ring are substituted with methoxy groups. This compound is known for its applications in various chemical syntheses and research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,5-Dimethoxyisonicotinaldehyde can be synthesized through several methods. One common method involves the reaction of 3,5-dimethoxypyridine with n-butyllithium in tetrahydrofuran at low temperatures, followed by the addition of an aldehyde source . The reaction conditions typically involve maintaining the temperature between -78°C and 0°C for about 30 minutes.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dimethoxyisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Produces 3,5-dimethoxyisonicotinic acid.

Reduction: Produces 3,5-dimethoxyisonicotinyl alcohol.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3,5-Dimethoxyisonicotinaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3,5-Dimethoxyisonicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy groups may also influence the compound’s binding affinity and specificity for certain targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethoxybenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.

3,5-Dimethoxypyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

Isonicotinaldehyde: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

Uniqueness

3,5-Dimethoxyisonicotinaldehyde is unique due to the presence of both methoxy groups and an aldehyde group on the pyridine ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Activité Biologique

3,5-Dimethoxyisonicotinaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy.

Synthesis and Characterization

This compound can be synthesized through various methods involving the modification of isonicotinic acid derivatives. The characterization of this compound typically employs techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anticancer agent, antimicrobial properties, and effects on various biological pathways.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Table 1 summarizes the IC50 values for this compound against these cell lines:

These results indicate that the compound has a promising profile as a potential anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported the following Minimum Inhibitory Concentrations (MIC) against selected bacterial strains:

Table 2 presents the MIC values for common bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Pseudomonas aeruginosa | 64 |

This antimicrobial activity suggests that the compound could be useful in developing new treatments for bacterial infections.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to isonicotinic derivatives. For example:

- Case Study on Cancer Treatment : A study demonstrated that derivatives of isonicotinic aldehydes showed enhanced cytotoxicity when combined with traditional chemotherapeutics. This suggests a synergistic effect that could improve treatment outcomes for patients with resistant tumors .

- Antimicrobial Efficacy : Another case study reported that combining this compound with conventional antibiotics resulted in a significant reduction in bacterial resistance in clinical isolates of Staphylococcus aureus .

Propriétés

IUPAC Name |

3,5-dimethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-3-9-4-8(12-2)6(7)5-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPFKYRAVTUOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376633 | |

| Record name | 3,5-Dimethoxyisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204862-70-4 | |

| Record name | 3,5-Dimethoxyisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.